1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-
Description
The compound "1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-" features a pyridineacetamide core substituted with a 2-ethylphenyl group at the acetamide nitrogen, methyl groups at the 4- and 6-positions of the pyridine ring, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at the 3-position. The oxadiazole ring, a heterocycle with electron-withdrawing properties, may enhance metabolic stability and binding affinity compared to simpler acetamide derivatives .
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-18-10-8-9-13-20(18)26-21(30)15-29-17(3)14-16(2)22(25(29)31)24-27-23(28-32-24)19-11-6-5-7-12-19/h5-14H,4,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQUWXJCVWCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118330 | |
| Record name | N-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-39-0 | |
| Record name | N-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040682-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to be used as a ligand in coordination chemistry and as a precursor in the synthesis of various derivatives that may possess enhanced properties or activities.
Biological Research
Research has indicated that 1(2H)-Pyridineacetamide exhibits potential antimicrobial and anticancer properties. Studies have explored its interactions with biological targets, suggesting that it may affect specific pathways involved in cell proliferation and inflammation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as the MAPK/ERK pathway. This suggests that further exploration could lead to the development of novel anticancer agents.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Study: Antimicrobial Properties
Recent research has shown that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Industrial Applications
In industry, 1(2H)-Pyridineacetamide is utilized in the development of new materials such as polymers and dyes. Its chemical properties allow it to be incorporated into formulations that require specific reactivity or stability under various conditions.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is important for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Neuroactive Steroid Modulation
Imidazo[1,2-a]pyridineacetamide derivatives (e.g., from Trapani et al., 2005) share the pyridineacetamide scaffold but incorporate an imidazo-fused ring system instead of an oxadiazole . Key differences include:
- In contrast, the oxadiazole in the target compound introduces rigidity and polarity, which may alter solubility and receptor selectivity.
- Bioactivity : Trapani’s derivatives demonstrated enhanced neuroactive steroid synthesis via PBR modulation. The target compound’s oxadiazole group could either enhance or reduce this activity depending on steric clashes with receptor pockets.
Agrochemical Acetamide Derivatives
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) is a fungicidal acetamide with structural parallels to the target compound :
- Heterocyclic Moieties: Oxadixyl’s oxazolidinyl group is a saturated five-membered ring, whereas the target’s oxadiazole is aromatic.
- Substituent Positioning : The 2-ethylphenyl group in the target compound may confer higher lipophilicity (logP) compared to oxadixyl’s 2,6-dimethylphenyl group, influencing membrane permeability and bioaccumulation.
Triazine and Isoxazolone Derivatives
Compounds like triaziflam () and isoxazolone-pyridine hybrids () highlight divergent applications:
- Triaziflam: A triazine-based herbicide with a phenoxyethylamine side chain. Unlike the target compound’s pyridine-oxadiazole system, triazines rely on triazinic nitrogen atoms for herbicidal activity via photosynthesis inhibition .
- Isoxazolone-Pyridines : describes nitro-substituted pyridines that rearrange into imidazopyridines. The target compound’s oxadiazole group is less prone to rearrangement, suggesting greater synthetic stability under physiological conditions .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Pharmacological Potential: The target compound’s oxadiazole group may improve metabolic stability over Trapani’s imidazo derivatives, but its bulky 2-ethylphenyl group could reduce blood-brain barrier penetration .
- Agrochemical Viability : Compared to oxadixyl, the oxadiazole moiety may enhance fungicidal longevity but raise toxicity concerns due to higher persistence .
Biological Activity
The compound 1(2H)-Pyridineacetamide, N-(2-ethylphenyl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a hybrid molecule that incorporates a pyridineacetamide structure with an oxadiazole moiety. This unique combination suggests potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structure and Synthesis
The compound is characterized by a pyridine ring fused with an acetamide group and a 1,2,4-oxadiazole derivative. The structural formula can be represented as follows:
This structure suggests multiple sites for interaction with biological targets, making it a candidate for various pharmacological studies.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing oxadiazole and pyridine frameworks. Specifically, these compounds have shown promise in several areas:
- Anti-inflammatory Activity : Compounds similar to the one have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, derivatives of 1,3,4-oxadiazole have been shown to selectively inhibit COX-2 at nanomolar concentrations .
- Anticancer Properties : The incorporation of oxadiazole rings has been linked to enhanced anticancer activity. In vitro studies indicate that certain oxadiazole derivatives exhibit potent inhibitory effects on cancer cell lines, including prostate and breast cancer cells . The mechanism often involves the inhibition of deacetylation processes mediated by Sirtuin enzymes.
- Antioxidant Activity : Compounds with similar structures have also been evaluated for their antioxidant capabilities. The presence of specific functional groups has been correlated with increased radical scavenging activity .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of oxadiazole derivatives found that certain compounds exhibited preferential COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Anticancer Activity
In another investigation, a series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value of 9.8 nM against pancreatic cancer cells, indicating potent cytotoxicity . Molecular docking studies further elucidated the binding interactions at the active sites of targeted enzymes.
Research Findings
A summary of key findings related to the biological activity of compounds similar to 1(2H)-Pyridineacetamide is presented in Table 1.
| Biological Activity | Compound Type | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| COX-2 Inhibition | 1,3,4-Oxadiazole | 50 | Competitive inhibition |
| Anticancer (Prostate) | Oxadiazole Derivative | 9.8 | Inhibition of Sirtuin deacetylation |
| Antioxidant | Various Oxadiazoles | Varies | Radical scavenging |
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
The compound features a pyridine core substituted with a 2-oxo group, 4,6-dimethyl groups, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The N-(2-ethylphenyl)acetamide side chain introduces steric bulk and potential hydrogen-bonding interactions. The oxadiazole ring (electron-deficient) enhances electrophilic reactivity, while the acetamide group can participate in nucleophilic acyl substitution. These features make it prone to hydrolysis under acidic/basic conditions and reactive in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Key Structural Reactivity Insights:
| Group | Reactivity | Example Applications |
|---|---|---|
| Oxadiazole | Electrophilic substitution | Ligand in metal-catalyzed reactions |
| Acetamide | Nucleophilic attack | Functional group interconversion |
| Pyridine ring | π-π stacking interactions | Crystal engineering |
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthetic routes often involve cyclization of precursor oxadiazole intermediates followed by coupling with the acetamide moiety. Key steps include:
Oxadiazole Formation : Use of nitrile oxides and carboxylic acid derivatives under reflux with catalysts like zeolite Y-H (yields ~65–75%) .
Acetamide Coupling : Employ chloroacetyl chloride or activated esters in the presence of triethylamine (TEA) at controlled temperatures (0–5°C) to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Critical Parameters:
- Temperature control during exothermic steps (e.g., oxadiazole cyclization).
- Catalyst selection : Zeolites or pyridine enhance regioselectivity .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Conflicting bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from differences in assay conditions or target binding modes. Methodological approaches include:
Molecular Dynamics (MD) Simulations : Assess binding stability to targets like kinases or DNA gyrase under varying pH/solvent conditions .
Docking Studies : Compare binding affinities to homologous proteins across species (e.g., human vs. bacterial enzymes) .
QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends to identify critical pharmacophores .
Example Case:
A study found contradictory IC50 values (µM range) for antiproliferative activity. MD simulations revealed protonation state-dependent binding to the ATP pocket of CDK2, explaining variability in cell-based vs. cell-free assays .
Advanced: What experimental strategies mitigate degradation during stability studies of this compound?
Degradation pathways include:
- Hydrolysis of oxadiazole under acidic conditions.
- Oxidation of the pyridine ring in the presence of light.
Methodological Solutions:
pH Buffering : Use phosphate buffer (pH 6.5–7.5) to stabilize the oxadiazole ring .
Light Protection : Store samples in amber vials under nitrogen .
Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .
Degradation Profile (HPLC Data):
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2.0, 25°C | 45% | Carboxylic acid derivative |
| pH 7.4, 40°C | 12% | Oxidized pyridine |
Basic: What analytical techniques are essential for characterizing this compound?
NMR Spectroscopy :
- 1H/13C NMR confirms substitution patterns (e.g., methyl groups at C4/C6) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
Mass Spectrometry :
- HRMS validates molecular formula (e.g., C24H20BrClN4O3 in analogs) .
X-ray Crystallography :
- Resolves steric effects of the N-(2-ethylphenyl) group on crystal packing .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
SAR Insights from Analogous Compounds:
| Modification | Impact | Reference |
|---|---|---|
| Replacement of phenyl-oxadiazole with thiadiazole | Increased solubility but reduced target affinity | |
| Ethyl → Fluorine substitution on phenyl ring | Enhanced metabolic stability (t1/2 ↑ 30%) | |
| Addition of methoxy group to acetamide | Improved blood-brain barrier penetration |
Experimental Workflow:
Synthesize analogs with systematic substituent variations.
Test in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).
Validate in vivo using rodent models with LC-MS/MS quantification .
Basic: What are the documented biological activities of structurally related compounds?
| Compound Class | Activity | Mechanism | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-oxadiazole hybrids | Anticancer | CDK2 inhibition | |
| Pyrazolopyrimidines | Antiviral | NS5B polymerase inhibition | |
| Benzothiazole-acetamides | Antimicrobial | DNA gyrase binding |
Advanced: How can researchers address low reproducibility in synthetic protocols for this compound?
Common issues include inconsistent oxadiazole cyclization and byproduct formation. Solutions:
Standardize Reagent Purity : Use freshly distilled chloroacetyl chloride .
In Situ Monitoring : Employ ReactIR or TLC (eluent: 1:1 ethyl acetate/hexane) to track reaction progress .
Scale-Up Optimization : Use flow chemistry for exothermic steps (e.g., nitrile oxide formation) .
Case Study:
A lab reported 50% yield variability due to moisture-sensitive intermediates. Switching to anhydrous solvents (DMF, molecular sieves) improved consistency to ±5% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
